molecular formula C16H24FIN2Si B1390965 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1020056-67-0

5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1390965
CAS No.: 1020056-67-0
M. Wt: 418.36 g/mol
InChI Key: QYUPATIJPJNIRI-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with fluorine, iodine, and a triisopropylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common approach is the halogenation of a pyrrolo[2,3-b]pyridine derivative, followed by the introduction of the triisopropylsilyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance during the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolo[2,3-b]pyridine core.

    Coupling Reactions: The triisopropylsilyl group can be used as a protecting group during coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under appropriate conditions to achieve substitution.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases such as potassium carbonate to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: Its unique chemical properties may find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific interactions with molecular targets. The fluorine and iodine atoms, along with the triisopropylsilyl group, can influence the compound’s electronic properties and reactivity. These interactions can affect various pathways, such as enzyme inhibition or receptor binding, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine and triisopropylsilyl groups, resulting in different reactivity and applications.

    4-Iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine and triisopropylsilyl groups, which can affect its chemical behavior.

    1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine and iodine atoms, leading to different electronic properties.

Uniqueness

5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(5-fluoro-4-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUPATIJPJNIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FIN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670155
Record name 5-Fluoro-4-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020056-67-0
Record name 5-Fluoro-4-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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